
6-Ethoxy-3-methyl-quinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-methyl-quinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of an ethoxy group at the 6th position, a methyl group at the 3rd position, and a thiol group at the 2nd position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-ethoxy-2-aminobenzaldehyde with acetone in the presence of a base can yield the desired quinoline derivative . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-methyl-quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can produce amines .
Scientific Research Applications
6-Ethoxy-3-methyl-quinoline-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methyl-quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxyquinoline: Used in various industrial applications and has antimicrobial properties.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with different substitution patterns.
Uniqueness
6-Ethoxy-3-methyl-quinoline-2-thiol is unique due to the presence of the ethoxy, methyl, and thiol groups, which confer distinct chemical properties and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NOS/c1-3-14-10-4-5-11-9(7-10)6-8(2)12(15)13-11/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
MZKXKLYNCBBWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13002402.png)


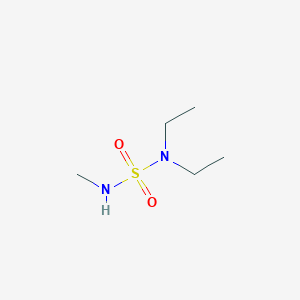
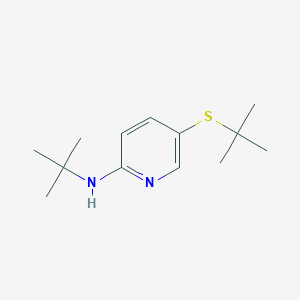
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
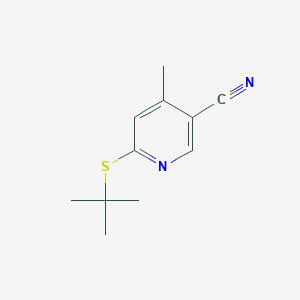
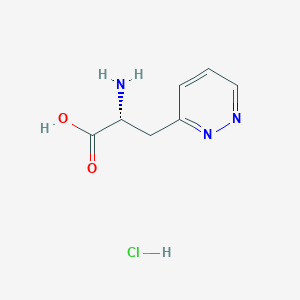
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
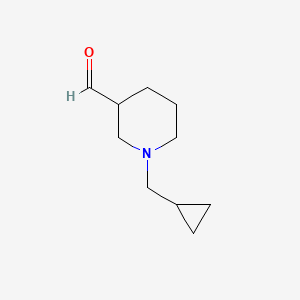

![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)


